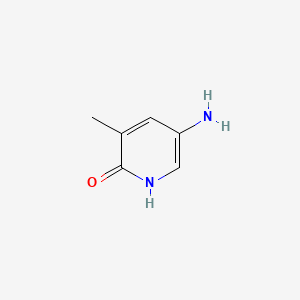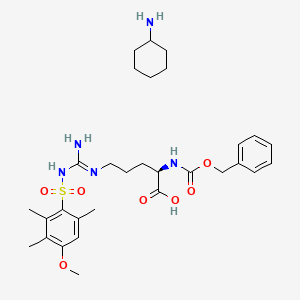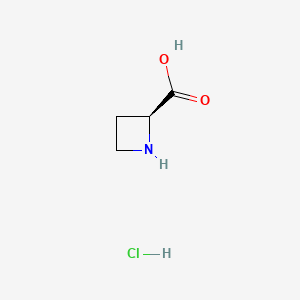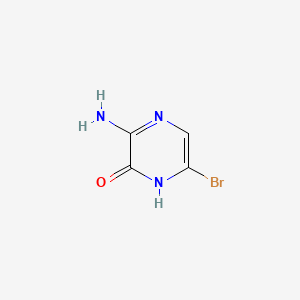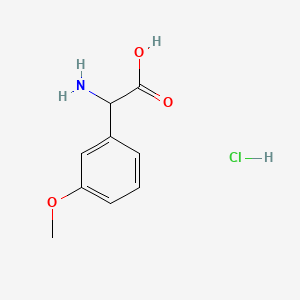
Amino(3-methoxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(3-methoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 . It is also known by other synonyms such as 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of Amino(3-methoxyphenyl)acetic acid hydrochloride can be represented by the InChI code:1S/C9H11NO3.ClH/c1-13-7-4-2-3-6 (5-7)8 (10)9 (11)12;/h2-5,8H,10H2,1H3, (H,11,12);1H . The compound has a complexity of 184 and a topological polar surface area of 72.6Ų . Physical And Chemical Properties Analysis
Amino(3-methoxyphenyl)acetic acid hydrochloride has a molecular weight of 217.65 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Compounds
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in the environment, such as acetaminophen, indicating the potential application of related chemical compounds in environmental remediation. The study by Qutob et al. (2022) discusses the degradation pathways, by-products, and biotoxicity of acetaminophen degradation, highlighting the role of chemical compounds in enhancing AOP systems Qutob et al., 2022.
Organic Corrosion Inhibitors
Organic compounds, including acids, play a crucial role as corrosion inhibitors in industrial processes. Goyal et al. (2018) review the use of organic inhibitors, such as acetic acid, in protecting metallic surfaces from corrosion in acidic media, suggesting potential applications of Amino(3-methoxyphenyl)acetic acid hydrochloride in similar contexts Goyal et al., 2018.
Pharmacological Properties of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), possess various biological and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. The review by Naveed et al. (2018) highlights the therapeutic roles of CGA, which shares structural similarities with Amino(3-methoxyphenyl)acetic acid hydrochloride, indicating the potential health benefits and therapeutic applications of such compounds Naveed et al., 2018.
Organic Acids in Acidizing Operations
Alhamad et al. (2020) discuss the use of organic acids, including formic, acetic, citric, and lactic acids, in oil and gas operations, specifically in acidizing jobs to improve the permeability of reservoir formations. This indicates potential applications of Amino(3-methoxyphenyl)acetic acid hydrochloride in enhancing the efficiency of such industrial processes Alhamad et al., 2020.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGFWAYHLXGUED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)





